molecular formula C7H4ClF3O2S B1333494 4-(Trifluoromethyl)benzenesulfonyl chloride CAS No. 2991-42-6

4-(Trifluoromethyl)benzenesulfonyl chloride

Cat. No. B1333494
CAS RN: 2991-42-6
M. Wt: 244.62 g/mol
InChI Key: OZDCZHDOIBUGAJ-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)benzenesulfonyl chloride is an organic compound used as an intermediate in the production of pesticides and dyes . It is obtained from 2-chloro-α,α,α-trifluorotoluene and chlorosulfuric acid in 65% oleum .


Synthesis Analysis

This compound may be synthesized from β-arylated thiophenes and 2,5-diarylated pyrrole via palladium-catalyzed desulfitative arylation of thiophenes and pyrroles . Another synthesis method involves photo-irradiation with visible light in the presence of a specific iridium compound and disodium phosphate to give the corresponding E-vinyl sulfone .


Molecular Structure Analysis

The molecular formula of 4-(Trifluoromethyl)benzenesulfonyl chloride is C7H4ClF3O2S . It has an average mass of 244.619 Da and a monoisotopic mass of 243.957260 Da .


Chemical Reactions Analysis

As an intermediate, 4-(Trifluoromethyl)benzenesulfonyl chloride is involved in various chemical reactions. For instance, it can be used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium-catalyzed desulfitative arylation of thiophenes and pyrroles . It can also react with N-vinylpyrrolidinone in acetonitrile under photo-irradiation with visible light to produce E-vinyl sulfone .


Physical And Chemical Properties Analysis

4-(Trifluoromethyl)benzenesulfonyl chloride is a white or pale yellow low melting solid . It has a melting point of 26 °C and a boiling point of 58 °C/0.2 mmHg . It is moisture sensitive and should be stored under inert gas .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Novel Compounds : 4-(Trifluoromethyl)benzenesulfonyl chloride is utilized in the synthesis of novel N-substituted phenyl benzenesulfonylureas, showcasing its role in creating new chemical entities (Ta-n, 2015).
  • Solid-Phase Synthesis Applications : It has been used in solid-phase synthesis, particularly in the preparation of polymer-supported benzenesulfonamides, highlighting its versatility in different chemical transformations (Fülöpová & Soural, 2015).
  • Desulfitative Arylation : The compound is involved in Pd-catalysed desulfitative arylation processes, demonstrating its utility in complex organic synthesis and heteroarene modification (Skhiri et al., 2015).

Molecular and Structural Studies

  • Kinetic and Structural Analysis : Studies have focused on the kinetic investigation and molecular-electronic structure of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, offering insights into its chemical behavior (Rublova et al., 2017).
  • Crystallography and Characterization : Research has been conducted on the synthesis, crystal, and molecular structure of novel compounds involving benzenesulfonyl chloride derivatives, contributing to a deeper understanding of their physical properties (Al–Douh, 2012).

Advanced Material Development

  • Nanofiltration Membrane Development : Novel sulfonated thin-film composite nanofiltration membranes have been developed using derivatives of benzenesulfonyl chloride, indicating its application in advanced material science, particularly for water treatment and dye solution processing (Liu et al., 2012).

Photophysical and Photochemical Properties

  • Investigation of Photosensitizers : Research on new tetra-non-peripherally benzenesulfonic acid-substituted hydrophilic gallium chloride and indium chloride phthalocyanine complexes, involving benzenesulfonyl chloride derivatives, has been undertaken to explore their photophysical and photochemical properties, relevant in fields like photodynamic therapy (Güzel et al., 2017)

Safety And Hazards

This compound is classified as dangerous, causing severe skin burns and eye damage . It may be corrosive to metals . In case of contact, immediate medical attention is required . It should be handled with personal protective equipment, including gloves and eye/face protection . It should be stored in a corrosive resistant container with a resistant inner liner .

properties

IUPAC Name

4-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O2S/c8-14(12,13)6-3-1-5(2-4-6)7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDCZHDOIBUGAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380506
Record name 4-(Trifluoromethyl)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)benzenesulfonyl chloride

CAS RN

2991-42-6
Record name 4-(Trifluoromethyl)benzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2991-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trifluoromethyl)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoromethyl)benzenesulfonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
128
Citations
N Engel, M Dirauf, S Seupel, MN Leiske… - Macromolecular …, 2019 - Wiley Online Library
During the last decades, poly(2‐oxazoline)s (POx) have gained increased interest due to their versatility. In particular, cationic ring‐opening polymerization (CROP) enables the …
Number of citations: 5 onlinelibrary.wiley.com
S Mao, X Shi, JF Soulé, H Doucet - European Journal of …, 2020 - Wiley Online Library
The reactivity of heteroaromatics in direct arylation with benzenesulfonyl chlorides using 10 % Pd/C as catalyst was explored. With (benzo)thiophenes, (benzo)furans, pyrroles and …
JH Musser, AF Kreft, RHW Bender… - Journal of medicinal …, 1989 - ACS Publications
N-[(Arylmethoxy)phenyl] and N-[(arylmethoxy)naphthyl] sulfonamides: potent orally active leukotriene d4 antagonists of novel str Page 1 1176 J. Med. Chem. 32,1176-1183 A 4.2-g (36-…
Number of citations: 25 pubs.acs.org
C Nworie - 2014 - dc.etsu.edu
In order to achieve a more stable and highly proton conducting membrane that is also cost effective, the perfluoroalkyl benzenesulfonylimides (PFSI) polymers are proposed as …
Number of citations: 11 dc.etsu.edu
H Li, T Roisnel, JF Soulé, H Doucet - Tetrahedron Letters, 2020 - Elsevier
Conditions for the regioselective palladium-catalyzed direct C2-arylation and C2,C3-diarylation of Methoxalen are described. The use of benzenesulfonyl chlorides as the coupling …
Number of citations: 5 www.sciencedirect.com
TP Vasilieva, VI Dyachenko - Online journal “Fluorine notes” …, 2020 - en.notes.fluorine1.ru
Using the available 4-CF3-substituted mono-and dichloroarylamines 1a, 4, the corresponding sulfonyl chlorides 3a and 6 were prepared from the Meerwein reaction with high yield. The …
Number of citations: 5 en.notes.fluorine1.ru
PS Chen, YC Liu, CH Lin, BT Ko - Journal of Polymer Science …, 2010 - Wiley Online Library
Two novel sulfonate phenol ligands—3,3′‐di‐tert‐butyl‐2′‐hydroxy‐5,5′,6,6′‐tetramethyl‐biphenyl‐2‐yl 4‐X‐benzenesulfonate (XCF 3 , L CF3 ‐H, and XOCH 3 , L OMe ‐H)—…
Number of citations: 23 onlinelibrary.wiley.com
X Shi, S Mao, T Roisnel, H Doucet… - Organic Chemistry …, 2019 - pubs.rsc.org
A modular approach for the synthesis of planar π-extended selenium containing molecules from selenophene has been developed. Different combinations of Pd-catalyzed desulfitative …
Number of citations: 11 pubs.rsc.org
R Jin, K Yuan, E Chatelain, JF Soulé… - Advanced Synthesis & …, 2014 - Wiley Online Library
The reactivity of pyrrole derivatives for palladium‐catalysed desulfitative arylation has been investigated. 1‐Methyl‐, 1‐phenyl‐ and 1‐benzylpyrroles were successfully coupled with a …
Number of citations: 61 onlinelibrary.wiley.com
SH Lee, BJ Kang, BW Yoo, SC Lee… - Advanced Functional …, 2017 - Wiley Online Library
For terahertz (THz) wave generators based on organic electrooptic crystals, their intrinsic phonon modes are playing an essential role in THz generation characteristics. Here, this study …
Number of citations: 38 onlinelibrary.wiley.com

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